1,2-Benzenediamine, N-decyl-
Description
General Overview of Aromatic Diamines and Their Research Significance
Aromatic diamines are fundamental building blocks in organic synthesis. wikipedia.org The presence of two amine groups on an aromatic ring allows for a variety of chemical transformations, making them crucial precursors for polymers, dyes, and pharmaceuticals. wikipedia.orgsolubilityofthings.com o-Phenylenediamine (B120857) (OPD), in particular, is a key starting material for the synthesis of many heterocyclic compounds. wikipedia.org Its ability to condense with ketones, aldehydes, and carboxylic acids leads to the formation of valuable products like benzimidazoles, which have applications in herbicides and pharmaceuticals. wikipedia.org Furthermore, OPD can react with nitrous acid to form benzotriazole, a well-known corrosion inhibitor. wikipedia.org The reactivity of the amine groups also makes these compounds important ligands in coordination chemistry. wikipedia.org
Academic Importance of N-Alkylated 1,2-Benzenediamines: Focusing on N-Decyl- Substitution
N-alkylation of 1,2-benzenediamines introduces long alkyl chains, such as a decyl group, which can significantly modify the compound's physical and chemical properties. This substitution can enhance solubility in nonpolar solvents and influence the self-assembly and surface activity of the molecule. The introduction of an N-decyl group is a strategy employed in the design of corrosion inhibitors, where the long alkyl chain contributes to the formation of a protective hydrophobic layer on metal surfaces. scirp.orgpeacta.org Research into N-alkylated 1,2-benzenediamines is driven by the potential to create novel materials and functional molecules with tailored properties for applications in materials science, catalysis, and medicinal chemistry. mdpi.compreprints.org The alkyl chain length can be systematically varied to fine-tune the compound's performance in specific applications.
Scope and Research Objectives for 1,2-Benzenediamine, N-Decyl-
This article focuses on the chemical compound 1,2-Benzenediamine, N-decyl-. The primary objective is to provide a comprehensive overview of its synthesis, characterization, and documented applications based on available academic research. The scope is limited to the chemical and physical properties, synthesis methodologies, and research applications of this specific N-substituted o-phenylenediamine.
Properties of 1,2-Benzenediamine, N-decyl-
The physical and chemical properties of 1,2-Benzenediamine, N-decyl- are crucial for its application in various research fields. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from related compounds and general chemical principles.
Interactive Data Table: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C16H28N2 |
| Molecular Weight | 248.41 g/mol |
| Appearance | Expected to be a solid or viscous liquid, potentially darkening on exposure to air and light. |
| Solubility | Likely soluble in organic solvents and sparingly soluble in water. |
| Boiling Point | Estimated to be high due to the long alkyl chain and aromatic core. |
| Melting Point | Dependent on the purity and crystalline form. |
Note: Some values are estimated based on the properties of similar compounds.
Synthesis and Characterization
The synthesis of N-substituted o-phenylenediamines can be achieved through several established chemical routes.
Common Synthetic Pathways
A prevalent method for the synthesis of N-alkylated phenylenediamines involves the reductive amination of an appropriate nitroaniline or the direct alkylation of o-phenylenediamine. One common approach is the reaction of o-phenylenediamine with an alkyl halide, such as 1-bromodecane, in the presence of a base. mdpi.com Another strategy involves the reaction of an amine with a quinoneimine intermediate. google.com
Detailed Synthesis of 1,2-Benzenediamine, N-decyl-
A plausible synthesis route for 1,2-Benzenediamine, N-decyl- involves the mono-N-alkylation of o-phenylenediamine. This can be achieved by reacting o-phenylenediamine with decyl bromide in a suitable solvent and in the presence of a base to neutralize the hydrogen bromide formed during the reaction. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the formation of the mono-substituted product over the di-substituted one.
Reaction Scheme:
C₆H₄(NH₂)₂ + CH₃(CH₂)₉Br → C₆H₄(NH₂)(NH(CH₂)₉CH₃) + HBr
Characterization Techniques
The characterization of the synthesized 1,2-Benzenediamine, N-decyl- would typically involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the presence of both the aromatic and the decyl group protons and carbons, and to establish their connectivity. uobaghdad.edu.iqnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amine groups, as well as C-H stretching of the alkyl chain and aromatic ring vibrations. nih.govjocpr.com
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure. nih.gov
Research Applications of 1,2-Benzenediamine, N-decyl-
The unique structure of 1,2-Benzenediamine, N-decyl- makes it a candidate for several research applications, primarily leveraging the properties endowed by the N-decyl group.
Corrosion Inhibition
Organic compounds containing heteroatoms like nitrogen and long alkyl chains are well-known for their ability to inhibit the corrosion of metals. researchgate.netnih.gov The N-decyl group in 1,2-Benzenediamine, N-decyl- can form a protective, hydrophobic film on a metal surface, while the amine groups can adsorb onto the metal, blocking active corrosion sites. scirp.orgpeacta.org Research in this area would involve electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate its inhibition efficiency on various metals in different corrosive media. scirp.orgpeacta.org
Building Block for Heterocyclic Compounds
Like its parent compound, o-phenylenediamine, 1,2-Benzenediamine, N-decyl- can serve as a valuable precursor for the synthesis of more complex heterocyclic molecules. jocpr.comrasayanjournal.co.in The presence of the decyl group can impart increased solubility in organic solvents, facilitating its use in the synthesis of novel benzimidazole (B57391), quinoxaline, and other heterocyclic derivatives with potential applications in materials science and as bioactive molecules. nih.govrasayanjournal.co.in
Material Science Applications
The amphiphilic nature of 1,2-Benzenediamine, N-decyl-, with its polar amine head and nonpolar decyl tail, suggests potential applications in the formation of self-assembled monolayers and other ordered structures on surfaces. These properties could be exploited in the development of new materials for electronics, sensors, or as modifying agents for surfaces.
Structure
3D Structure
Properties
CAS No. |
72816-82-1 |
|---|---|
Molecular Formula |
C16H28N2 |
Molecular Weight |
248.41 g/mol |
IUPAC Name |
2-N-decylbenzene-1,2-diamine |
InChI |
InChI=1S/C16H28N2/c1-2-3-4-5-6-7-8-11-14-18-16-13-10-9-12-15(16)17/h9-10,12-13,18H,2-8,11,14,17H2,1H3 |
InChI Key |
FCBYVPCDMVNVDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=CC=CC=C1N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1,2 Benzenediamine, N Decyl
Cyclization Reactions
Cyclization reactions are a cornerstone of the chemistry of 1,2-Benzenediamine, N-decyl-, leading to the formation of a diverse array of nitrogen-containing heterocyclic systems. These intramolecular condensation processes are typically driven by the formation of stable five- or seven-membered rings fused to the original benzene (B151609) ring.
Formation of N-Decyl-Benzimidazole Derivatives
The reaction of 1,2-Benzenediamine, N-decyl- with single-carbon electrophiles, such as aldehydes and carboxylic acids, is a well-established route to N-decyl-substituted benzimidazoles. This reaction, a variation of the Phillips-Ladenburg benzimidazole (B57391) synthesis, is a fundamental transformation for this class of compounds. semanticscholar.orggrowingscience.com
The condensation of N-decyl-o-phenylenediamine with aldehydes is a direct and efficient method for the synthesis of 1-decyl-2-substituted-benzimidazoles. semanticscholar.orgiosrjournals.org The reaction typically proceeds by the initial formation of a Schiff base between the more reactive primary amino group and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole. The reaction with carboxylic acids or their derivatives, while also a viable route, often requires harsher conditions, such as high temperatures or the use of strong acids, to facilitate the initial amide formation and subsequent dehydration and cyclization. researchgate.netbeilstein-journals.org The choice of aldehyde or carboxylic acid determines the nature of the substituent at the 2-position of the resulting benzimidazole.
A plausible reaction mechanism for the formation of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aldehydes involves the initial formation of a bis-imine intermediate, which then undergoes intramolecular cyclization and rearrangement to yield the final product. iosrjournals.org
| Reactant with N-Decyl-o-phenylenediamine | Product | Typical Conditions | Reference |
|---|---|---|---|
| Aromatic Aldehydes | 1-Decyl-2-aryl-benzimidazoles | Various catalysts (e.g., p-toluenesulfonic acid, metal nanoparticles), often at room temperature or with mild heating. rsc.orgnih.gov | rsc.orgnih.gov |
| Aliphatic Aldehydes | 1-Decyl-2-alkyl-benzimidazoles | Similar conditions to aromatic aldehydes, though reactivity may vary. iosrjournals.org | iosrjournals.org |
| Carboxylic Acids | 1-Decyl-2-substituted-benzimidazoles | Higher temperatures, often with a dehydrating agent or in the presence of a strong acid catalyst like polyphosphoric acid. semanticscholar.orgresearchgate.net | semanticscholar.orgresearchgate.net |
A wide array of catalysts has been developed to promote the synthesis of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids, often under milder and more environmentally friendly conditions. rsc.orgnih.govmdpi.com These catalysts can be broadly categorized as acidic, metallic, or surfactant-based.
For instance, solid acid catalysts such as silica (B1680970) sulfuric acid and nano-Fe2O3 have been shown to be effective. rsc.org Lewis acids like erbium(III) triflate (Er(OTf)3) can selectively promote the formation of 1,2-disubstituted benzimidazoles. beilstein-journals.org In some cases, the use of surfactants like sodium dodecyl sulfate (B86663) (SDS) in aqueous media can facilitate the reaction, offering a green chemistry approach. iosrjournals.orgnih.gov The choice of solvent can also play a crucial role, with polar solvents like ethanol (B145695) and methanol (B129727) often being employed. nih.gov In some instances, solvent-free conditions have been successfully utilized. rsc.org
| Catalyst Type | Example | Key Features | Reference |
|---|---|---|---|
| Acid Catalysts | p-Toluenesulfonic acid, Phosphoric acid, Er(OTf)3 | Promote Schiff base formation and cyclization. Can offer high selectivity. beilstein-journals.orgrsc.orgnih.gov | beilstein-journals.orgrsc.orgnih.gov |
| Metal-Based Catalysts | Nano-Fe2O3, Al2O3/CuI/PANI nanocomposite | Often reusable and provide high yields under mild conditions. rsc.org | rsc.org |
| Surfactant Catalysts | Sodium Dodecyl Sulfate (SDS) | Enables reactions in aqueous media, promoting green synthesis. iosrjournals.orgnih.gov | iosrjournals.orgnih.gov |
Formation of N-Decyl-Benzodiazepine Derivatives
The reaction of 1,2-Benzenediamine, N-decyl- with ketones or β-diketones provides a pathway to the synthesis of N-decyl-substituted 1,5-benzodiazepines. researchgate.netijtsrd.com These seven-membered heterocyclic compounds are of significant interest due to their wide range of biological activities. The general reaction involves the condensation of the diamine with two equivalents of a ketone or one equivalent of a β-dicarbonyl compound. nih.gov
The reaction with ketones is typically catalyzed by an acid, which activates the carbonyl group for nucleophilic attack by the amino groups of the diamine. nih.govbrieflands.com A variety of catalysts, including Lewis acids (e.g., Sc(OTf)3, InBr3) and solid acids (e.g., silica sulfuric acid, zeolites), have been shown to be effective. ijtsrd.commdpi.comijcce.ac.ir The reaction often proceeds through the formation of a di-imine intermediate, which then undergoes an intramolecular cyclization to form the benzodiazepine (B76468) ring. brieflands.com The use of different ketones allows for the introduction of various substituents on the seven-membered ring.
| Reactant with N-Decyl-o-phenylenediamine | Product Type | Catalyst Examples | Reference |
|---|---|---|---|
| Acetone | 2,2,4-Trimethyl-N-decyl-2,3-dihydro-1H-1,5-benzodiazepine | Silica sulfuric acid, Zeolites ijtsrd.comijcce.ac.ir | ijtsrd.comijcce.ac.ir |
| Cyclic Ketones (e.g., Cyclohexanone) | Spiro-N-decyl-benzodiazepine derivatives | 2,4,6-Trichloro-1,3,5-triazine (TCT) researchgate.netmdpi.com | researchgate.netmdpi.com |
| Aromatic Ketones (e.g., Acetophenone) | 2-Methyl-2,4-diaryl-N-decyl-2,3-dihydro-1H-1,5-benzodiazepines | Silica sulfuric acid, Sc(OTf)3 ijtsrd.comijcce.ac.ir | ijtsrd.comijcce.ac.ir |
Other Heterocyclic Annulation Pathways
Beyond the formation of benzimidazoles and benzodiazepines, 1,2-Benzenediamine, N-decyl- can participate in other cyclization reactions to form a variety of heterocyclic systems. For instance, condensation with α-dicarbonyl compounds, such as benzil, can lead to the formation of N-decyl-substituted quinoxalines. rsc.orgmdpi.com This reaction is a straightforward method for constructing the pyrazine (B50134) ring fused to the benzene nucleus.
Furthermore, reactions with other bifunctional electrophiles can open pathways to less common heterocyclic structures. The specific outcome of these reactions is highly dependent on the nature of the electrophilic partner and the reaction conditions employed. Mechanochemical methods, such as ball milling, have also been shown to be effective for the synthesis of various N-heterocycles from o-phenylenediamines, offering a solvent-free and often more efficient alternative to traditional solution-phase synthesis. mdpi.com
Polymerization and Copolymerization Studies
The presence of two nucleophilic amino groups allows 1,2-Benzenediamine, N-decyl- to undergo polymerization and copolymerization reactions, leading to the formation of novel polymeric materials. These polymers are of interest due to their potential applications in areas such as conducting polymers, sensors, and corrosion inhibition. ipp.ptresearchgate.netnih.gov
The polymerization of o-phenylenediamines can be achieved through chemical or electrochemical oxidation. researchgate.netresearchgate.net The resulting polymers, often referred to as poly(o-phenylenediamine)s, can have complex structures containing phenazine-like units in addition to linear polymer chains. researchgate.netacs.org The N-decyl substituent is expected to significantly influence the properties of the resulting polymer, imparting greater solubility in organic solvents and potentially affecting the polymer's morphology and electronic properties. The use of surfactants like sodium dodecyl sulfate (SDS) during chemical polymerization has been shown to influence the structure and properties of the resulting poly(phenylenediamine). ijacskros.comisca.me
Electrochemical polymerization offers a high degree of control over the polymerization process, allowing for the deposition of thin, uniform polymer films on electrode surfaces. ipp.ptsemanticscholar.orgacs.org This method is particularly useful for the development of sensors and other electronic devices. ipp.ptnih.gov
Oxidative Polymerization Mechanisms
The oxidative polymerization of N-substituted anilines, including N-decyl-1,2-benzenediamine, is a key process for synthesizing conductive polymers. While the polymerization of N-alkylanilines can sometimes yield products that are susceptible to hydrolysis and have lower molecular weights, they are crucial in creating functional polymeric materials. nih.gov The electrical conductivity of these polymers is influenced by the size of the alkyl substituent. nih.gov
The general mechanism for the oxidative polymerization of aniline (B41778) derivatives involves the formation of radical cations as active centers. scirp.org This is typically achieved through a one-electron transfer from the monomer to an oxidizing agent, such as ammonium (B1175870) persulfate (APS), in an acidic medium. nih.govscirp.org The resulting radical cations then recombine, leading to the growth of the polymer chain. scirp.org The concentration of the monomer, acid, and the oxidant-to-monomer ratio are critical parameters that control the reaction rate and the properties of the final polymer. nih.gov For some diarylaminodichlorobenzoquinones, it has been observed that the polymerization rate increases with higher acid concentrations and that an optimal stoichiometric oxidant/monomer ratio exists. nih.gov
In the case of phenylenediamines, which are derivatives of aniline, the presence of an additional amino group activates the molecule for oxidative polymerization. However, this can also lead to the formation of low molecular weight products or cross-linked structures. nih.gov The resulting polyphenylenediamines typically exhibit electrical conductivities in the range of 10⁻⁴ to 10⁻⁶ S·cm⁻¹. nih.gov
Overoxidation, a process that can occur at high electrode potentials or with strong oxidizing conditions, can lead to significant changes in the molecular structure and properties of the resulting polymers. mdpi.com This can involve hydrolysis of the polymer chain and may result in a loss of electroactivity. mdpi.com
Incorporation of N-Decyl-1,2-Benzenediamine into Conjugated Poly(phenylenediamine) Systems
N-decyl-1,2-benzenediamine can be incorporated into conjugated poly(phenylenediamine) systems, which are a class of conductive polymers with interesting electronic and optical properties. Poly(o-phenylenediamine) (PoPD), for instance, is synthesized through the oxidative polymerization of o-phenylenediamine (B120857) and is known for its unique structure, thermal stability, and electrical conductivity. cymitquimica.com The incorporation of a decyl group can enhance the solubility and processability of these polymers. isca.in
The synthesis of such polymers can be carried out via chemical oxidative polymerization. isca.in The resulting polymers, like poly(p-phenylenediamine) (PpPD), can exist in different oxidation states, such as the pernigraniline base form with dication units or the emeraldine (B8112657) salt form with radical cations. isca.in Spectroscopic analysis, such as UV-Vis, can confirm the formation of the polymer, with characteristic peaks indicating π-π* transitions of the benzenoid and quinoid structures. isca.in
Step-Ladder Polymerization Techniques
Step-ladder polymers are characterized by their rigid, double-stranded backbone, which imparts high thermal and chemical stability. A synthetic route to creating cationic poly(N-heteroacenium)-type stepladder polymers involves a sequence of a Buchwald-Hartwig-type carbon-nitrogen cross-coupling polymerization followed by a postpolymerization cyclization. wiley.comwiley.com
In one example, a benzoyl-substituted polybenzidine precursor was synthesized using monomers with n-decyl substituents to ensure solubility. wiley.comwiley.com This precursor polymer was then cyclized to form the final stepladder polymer. wiley.comwiley.com Infrared (IR) spectroscopy can be used to monitor the reaction, with the disappearance of the carbonyl vibration indicating a complete cyclization. wiley.com The resulting deeply colored stepladder polymers exhibit characteristic UV-Vis absorption spectra, indicating the formation of dicationic diazapentacenium bistriflate building blocks. wiley.comresearchgate.net However, the electronic interaction between these repeating units along the polymer chain can be limited due to twisting of the neighboring units. wiley.com
Derivatization Reactions for Functionalization
Acylation and Sulfonation of Amine Groups
The amine groups of 1,2-benzenediamine derivatives are nucleophilic and can readily undergo acylation and sulfonation reactions. These reactions are crucial for introducing new functional groups and modifying the properties of the molecule.
Acylation involves the reaction of the amine with an acylating agent, such as a carboxylic acid or an acyl chloride, to form an amide. mdpi.com This reaction can be facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine). mdpi.com Alternatively, acyl chlorides can be used in the presence of a base like triethylamine (B128534) (Et₃N). mdpi.com
Sulfonation introduces a sulfonyl group (-SO₃H) onto the aromatic ring or a sulfonamide group by reacting an amine with a sulfonyl chloride. Aromatic sulfonation is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃), often in the presence of sulfuric acid (fuming sulfuric acid), acts as the electrophile. masterorganicchemistry.com The reaction is reversible, which can be a useful feature in synthesis. masterorganicchemistry.com The formation of sulfonamides from amines and sulfonyl chlorides is a common method for creating noncovalent organocatalysts. mdpi.com
Formation of Schiff Bases and Imines
1,2-Benzenediamine, N-decyl- can react with aldehydes and ketones to form Schiff bases, which are a subclass of imines characterized by a carbon-nitrogen double bond (azomethine group). scispace.comwikipedia.org This condensation reaction typically proceeds via a nucleophilic addition of the primary amine to the carbonyl group, forming an unstable hemiaminal intermediate, which then dehydrates to form the imine. scispace.comresearchgate.net
The synthesis can be carried out under various conditions, including refluxing in ethanol, sometimes with a catalytic amount of acid like glacial acetic acid. auctoresonline.org The formation of the Schiff base is often indicated by a color change and the appearance of a characteristic C=N stretching band in the IR spectrum. auctoresonline.org Symmetrical bis-Schiff bases can be formed from the reaction of diamines with two equivalents of an aldehyde or ketone. auctoresonline.org Schiff bases are versatile compounds used as ligands in coordination chemistry and as precursors in the synthesis of various polymers. wikipedia.orgdergipark.org.tr
Advanced Functional Group Interconversions
Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk
For molecules containing amine functionalities like N-decyl-1,2-benzenediamine, several advanced FGIs are possible:
Oxidation and Reduction: Primary amines can be oxidized, and other functional groups within a more complex molecule can be reduced. For instance, nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. vanderbilt.edu
Nucleophilic Substitution: The amine groups themselves can act as nucleophiles. Furthermore, other parts of the molecule can be modified. For example, a hydroxyl group can be converted into a good leaving group, like a sulfonate ester, and then displaced by a nucleophile. vanderbilt.edu
Conversion to Other Nitrogen-Containing Groups: Amine groups can be transformed into other nitrogen-containing functionalities. For example, primary amines can be converted to azides via diazotization followed by reaction with an azide (B81097) source. vanderbilt.edu
These interconversions are essential for creating complex molecules with desired properties and functionalities, starting from a versatile building block like N-decyl-1,2-benzenediamine.
Metal Coordination Chemistry
The coordination chemistry of 1,2-benzenediamine and its derivatives is a rich and extensively studied field, owing to their versatile binding modes and the diverse applications of their metal complexes. While specific research on the coordination chemistry of 1,2-Benzenediamine, N-decyl- is limited in publicly available literature, its behavior can be inferred from the well-established principles of related N-substituted 1,2-benzenediamine ligands. These ligands are known to form stable complexes with a wide range of transition metals, acting as chelating or bridging ligands. ekb.egnih.gov The introduction of an N-decyl substituent is expected to significantly influence the steric and electronic properties of the ligand, thereby affecting the structure, stability, and reactivity of the resulting metal complexes.
The design of ligands based on the 1,2-benzenediamine framework is guided by the bidentate nature of the two nitrogen donor atoms. These nitrogen atoms can coordinate to a metal center to form a stable five-membered chelate ring, a structural motif that enhances the thermodynamic stability of the complex, an effect known as the chelate effect. nih.gov The N-decyl group in 1,2-Benzenediamine, N-decyl- introduces several key features into the ligand design:
Steric Hindrance: The long, flexible decyl chain introduces significant steric bulk around one of the nitrogen donor atoms. This steric hindrance can influence the coordination number and geometry of the resulting metal complex. It may favor the formation of complexes with lower coordination numbers or distorted geometries to accommodate the bulky alkyl group.
Electronic Effects: The decyl group is an electron-donating group through an inductive effect. This increases the electron density on the adjacent nitrogen atom, enhancing its basicity and donor strength. A stronger donor atom can form a more stable coordinate bond with the metal center.
Solubility: The lipophilic nature of the decyl chain is expected to enhance the solubility of the ligand and its metal complexes in nonpolar organic solvents. This property is crucial for applications in homogeneous catalysis and materials science where solution-phase reactivity is required.
The principles of complexation with N-decyl-1,2-benzenediamine would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be critical to ensure the solubility of both the ligand and the metal precursor. The stoichiometry of the reaction would determine the nature of the final complex, with the possibility of forming complexes with different ligand-to-metal ratios.
While specific examples of metal complexes derived from N-decyl-1,2-benzenediamine are not readily found in the literature, the formation of complexes with other N-substituted 1,2-benzenediamines provides a clear precedent. For instance, Schiff base ligands derived from o-phenylenediamine readily form complexes with transition metals like Cu(II), Ni(II), and Co(II). nih.gov The synthesis typically involves the reaction of the ligand with a metal salt in an alcoholic solvent, often with gentle heating to facilitate the reaction. researchpublish.com
The general reaction for the formation of a metal complex with N-decyl-1,2-benzenediamine (L) can be represented as:
Mn+ + xL → [MLx]n+
Where M is a metal ion, n+ is its charge, L is the N-decyl-1,2-benzenediamine ligand, and x is the number of ligands coordinated to the metal center. The value of x will depend on the metal ion, its preferred coordination number, and the steric constraints imposed by the decyl group.
The table below provides examples of metal complexes formed with related 1,2-benzenediamine derivatives, illustrating the types of complexes that could potentially be formed with N-decyl-1,2-benzenediamine.
Table 1: Examples of Metal Complexes with 1,2-Benzenediamine Derivatives
| Ligand | Metal Ion | Complex Formula | Geometry | Reference |
|---|---|---|---|---|
| o-phenylenediamine | Co(II), Ni(II), Cu(II) | [MLX₂], [ML₂X₂], [ML₃X₂] | Varies | ekb.eg |
| N,N'-Bis(salicylidene)-1,2-phenylenediamine | Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), Zn(II) | [M(salophene)] | Square planar/tetrahedral | rsc.org |
This table is illustrative and based on derivatives of 1,2-benzenediamine. Specific complexes with N-decyl-1,2-benzenediamine may have different stoichiometries and geometries.
The coordination of N-decyl-1,2-benzenediamine to a metal center can lead to the formation of stereoisomers. The potential for stereoisomerism arises from the geometry of the complex and the nature of the ligand itself.
Geometric Isomerism: For square planar or octahedral complexes with a general formula of [Ma₂b₂] or [Ma₂b₄] (where 'a' and 'b' are different ligands), cis and trans isomers are possible. If N-decyl-1,2-benzenediamine acts as a monodentate ligand in a complex with other ligands, or if it acts as a bridging ligand between two metal centers, geometric isomerism could be observed.
Optical Isomerism: If the coordination of the N-decyl-1,2-benzenediamine ligand results in a chiral complex, enantiomers (non-superimposable mirror images) can exist. For example, an octahedral complex with three bidentate N-decyl-1,2-benzenediamine ligands, [M(L)₃], would be chiral and could exist as a pair of enantiomers (Δ and Λ isomers).
The bulky N-decyl group could play a significant role in directing the stereochemistry of the complex formation. The steric interactions between the decyl chains of adjacent ligands could favor the formation of one stereoisomer over another, a phenomenon known as stereoselectivity. For instance, in a square planar complex with two N-decyl-1,2-benzenediamine ligands, the trans isomer might be favored to minimize steric repulsion between the bulky decyl groups.
The study of the stereochemical aspects of coordination is crucial as different stereoisomers can exhibit different physical and chemical properties, including catalytic activity and biological function. ntu.edu.sg While no specific studies on the stereochemistry of N-decyl-1,2-benzenediamine complexes are available, the principles of stereoisomerism in coordination chemistry provide a framework for understanding the potential structures and properties of these compounds. ntu.edu.sgmdpi.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in understanding the electronic properties and reactivity of 1,2-Benzenediamine, N-decyl-.
Density Functional Theory (DFT) has been widely applied to investigate the electronic structure and reactivity of N-decyl-1,2-phenylenediamine and its derivatives. These studies often involve calculations of molecular geometry, electronic energy levels, and charge distribution. The B3LYP functional combined with a 6-31G(d,p) basis set is a commonly employed method for these calculations.
Research has shown that the introduction of the decyl group to the 1,2-benzenediamine structure influences its electronic properties. The long alkyl chain can affect the electron density distribution on the benzene (B151609) ring and the amine groups, which in turn modulates the compound's reactivity. DFT calculations are used to quantify these effects by analyzing parameters such as the dipole moment and Mulliken atomic charges. These theoretical calculations provide a foundational understanding of how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies, providing insights into a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity.
For N-decyl-1,2-phenylenediamine, the HOMO is typically localized on the electron-rich phenylenediamine moiety, indicating that this part of the molecule is prone to electrophilic attack. Conversely, the LUMO's location suggests the sites susceptible to nucleophilic attack. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO's energy reflects its electron-accepting capacity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
| Parameter | Description | Significance for 1,2-Benzenediamine, N-decyl- |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating character of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting character of the molecule. A lower LUMO energy suggests a greater tendency to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. |
Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis
Molecular Dynamics (MD) simulations are powerful computational tools used to study the conformational dynamics and intermolecular interactions of 1,2-Benzenediamine, N-decyl-. These simulations model the movement of atoms and molecules over time, providing a detailed picture of how the compound behaves in different environments.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling plays a significant role in elucidating the reaction pathways involving 1,2-Benzenediamine, N-decyl-. Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism at a molecular level.
For instance, the synthesis of benzimidazole (B57391) derivatives from N-decyl-1,2-phenylenediamine can be studied using computational methods. These models can predict the most likely reaction pathway by comparing the energy barriers of different possible routes. This information is invaluable for optimizing reaction conditions to improve yield and selectivity.
Prediction of Spectroscopic Signatures for Characterization
Computational methods are also employed to predict the spectroscopic signatures of 1,2-Benzenediamine, N-decyl-, which aids in its experimental characterization. Techniques like DFT can be used to calculate theoretical vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra.
By comparing the computationally predicted spectra with experimental data, researchers can confirm the structure of the synthesized compound. Discrepancies between theoretical and experimental spectra can also provide insights into intermolecular interactions or conformational effects that are present in the experimental sample but not fully accounted for in the computational model.
| Spectroscopic Technique | Predicted Parameters | Application for 1,2-Benzenediamine, N-decyl- |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Helps to identify characteristic functional groups, such as N-H and C-H stretching vibrations. |
| NMR Spectroscopy | Chemical shifts (¹H and ¹³C). | Provides detailed information about the chemical environment of each atom, confirming the connectivity and structure. |
| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths. | Characterizes the electronic structure and π-conjugated system of the molecule. |
Advanced Characterization Methodologies in Academic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure and electronic behavior of 1,2-Benzenediamine, N-decyl-. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive profile of the compound.
NMR spectroscopy is a powerful tool for probing the local chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR: In the ¹H NMR spectrum of N-decyl-1,2-benzenediamine, distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the decyl chain are expected. The aromatic protons typically appear in the range of δ 6.5-7.5 ppm. chemistryconnected.com The chemical shifts of the amine (NH and NH₂) protons can vary widely and are often observed as broad signals due to proton exchange and hydrogen bonding. chemistryconnected.comresearchgate.net The aliphatic protons of the decyl group would produce a series of signals, with the terminal methyl (CH₃) group appearing around δ 0.9 ppm and the methylene (B1212753) (CH₂) groups resonating between δ 1.2-3.5 ppm. The methylene group attached directly to the nitrogen atom would be shifted downfield due to the deshielding effect of the nitrogen. chemistryconnected.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons of the benzene (B151609) ring typically resonate between δ 110-150 ppm. mdpi.com The carbons of the decyl chain would appear in the upfield region, generally between δ 14-40 ppm. researchgate.net The carbon atom bonded to the nitrogen (C-N) would be found in the range of δ 30-50 ppm. researchgate.net The specific chemical shifts are influenced by the electronic environment of each carbon atom.
| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |
| Aromatic (C-H) | 6.5 - 7.5 | Aromatic (C-C, C-N) | 110 - 150 |
| Amine (N-H) | Variable (often broad) | Decyl Chain (CH₂) | 20 - 40 |
| Decyl Chain (CH₂) | 1.2 - 3.5 | Decyl Chain (CH₃) | ~14 |
| Decyl Chain (CH₃) | ~0.9 | Decyl Chain (C-N) | 30 - 50 |
Note: The exact chemical shifts can be influenced by solvent, concentration, and temperature. researchgate.net
FTIR Spectroscopy: The FTIR spectrum of N-decyl-1,2-benzenediamine would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups are expected in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the decyl group are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected between 1250 and 1350 cm⁻¹. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides information on the polarizability of molecular bonds. For aromatic compounds like N-decyl-1,2-benzenediamine, a strong band related to the benzene ring stretching mode is typically observed between 1585-1611 cm⁻¹. ifremer.fr The C-N stretching vibrations can also be observed in the Raman spectrum, often coupled with other ring modes. ifremer.fr Analysis of N-substituted p-phenylenediamine (B122844) derivatives has shown that C=C and C=N double bond characteristics can be identified, with bands around 1635 cm⁻¹ and 1410 cm⁻¹ respectively, which may shift with substitution. pku.edu.cn
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | |
| Aromatic C-H Stretch | > 3000 | |
| Aliphatic C-H Stretch | < 3000 | |
| Aromatic C=C Stretch | 1450 - 1600 | 1585 - 1611 |
| C-N Stretch | 1250 - 1350 | ~1270 |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum is characteristic of the electronic structure of the compound. For aromatic amines, electronic transitions are typically of the π → π* and n → π* type. researchgate.net
The UV-Vis spectrum of o-phenylenediamine (B120857) shows absorption bands around 210 nm, 240 nm, and 294 nm, which are attributed to π → π* transitions of the disubstituted benzene ring. researchgate.net The introduction of the N-decyl group may cause a slight shift in the position and intensity of these absorption maxima due to its electronic effect on the aromatic system. The color of a substance is related to its absorption in the visible range (approximately 400-800 nm). msu.edu
| Transition Type | Expected Wavelength Range (nm) |
| π → π | 200 - 300 |
| n → π | > 300 |
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation. tutorchase.com
For N-decyl-1,2-benzenediamine, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of amines is often characterized by the cleavage of the bond between the carbon and nitrogen. tutorchase.comlibretexts.org A common fragmentation pathway for N-alkyl anilines involves the loss of the alkyl chain. Therefore, a significant fragment ion corresponding to the 1,2-benzenediamine cation could be expected. The fragmentation pattern can be complex, but predictable patterns help in identifying the structure. tutorchase.com Recent studies on related para-phenylenediamine quinones have utilized diagnostic fragments and neutral losses to identify unknown derivatives in complex matrices. semanticscholar.orgnih.gov
| Ion | Description |
| [M]⁺ | Molecular ion |
| [M - C₁₀H₂₁]⁺ | Loss of the decyl group |
| [C₆H₇N₂]⁺ | Benzenediamine fragment |
Chromatographic and Separation Techniques
Chromatographic techniques are essential for the purification and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating components of a mixture.
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For compounds like N-decyl-1,2-benzenediamine, reversed-phase HPLC (RP-HPLC) is a common method. sielc.comsielc.com
In RP-HPLC, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). scirp.orgnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a characteristic property under specific conditions (e.g., mobile phase composition, flow rate, and column temperature). The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. For method development, different mobile phase compositions and additives, such as acids (e.g., phosphoric acid or formic acid for MS compatibility), can be used to optimize the separation. sielc.comsielc.com
| Parameter | Description |
| Stationary Phase | Typically C18 for reversed-phase |
| Mobile Phase | Mixture of water and an organic solvent (e.g., acetonitrile, methanol) |
| Detector | UV-Vis detector is common for aromatic compounds |
| Retention Time | Characteristic time for the compound to elute from the column |
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Advanced Materials Science Applications: Academic Perspectives
Role as Monomers in Polymer Synthesis
The diamine functionality of 1,2-Benzenediamine, N-decyl- allows it to serve as a monomer in various polymerization reactions, particularly for the synthesis of conjugated polymers. The presence of the flexible decyl chain is a key molecular design feature to improve the solubility and processability of the resulting rigid polymer backbones.
1,2-Benzenediamine, N-decyl- can be polymerized through chemical or electrochemical oxidative methods, similar to its parent compound, o-phenylenediamine (B120857). researchgate.net In chemical oxidative polymerization, an oxidizing agent such as ammonium (B1175870) persulfate or ferric chloride is used to initiate the reaction. nih.gov The N-decyl group plays a crucial role by rendering the monomer and the growing polymer chains soluble in common organic solvents, which is often a significant challenge for rigid conjugated polymers. This enhanced solubility facilitates more controlled polymerization conditions and allows for the synthesis of polymers with higher molecular weights and better structural definition. kennesaw.eduresearchgate.net
The polymerization of N-substituted phenylenediamines typically results in a polymer backbone containing phenazine-like structures. researchgate.net The N-decyl substituent, while not part of the conjugated backbone, sterically influences the planarity of the polymer chain and the packing of polymer chains in the solid state. This provides a mechanism for tuning the material's final properties. The synthesis strategy often involves copolymerization with other monomers to further tailor the electronic and physical characteristics of the final material for specific applications. nih.gov
The introduction of an N-decyl group significantly impacts the optoelectronic properties of poly(phenylenediamine) systems. Conjugated polymers derive their electronic properties from the delocalized π-electrons along their backbone. The N-decyl side chains enhance the solubility, enabling the solution-based processing and characterization of these polymers. researchgate.net
The bulky alkyl groups can influence the polymer's conformation in solution and its packing in thin films. This can affect the effective conjugation length and the intermolecular charge transfer, which are critical for applications in organic electronics. For instance, modifying the side chain can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the material's bandgap and its absorption and emission spectra. rsc.org In N-substituted systems, it has been observed that steric hindrance between side chains can lead to a twisting of the polymer backbone, which may result in a blue shift in the absorption spectrum. nih.gov Conversely, the alkyl chains can promote self-assembly and more ordered packing, leading to red-shifted spectra and improved charge carrier mobility. researchgate.net
Table 1: Representative Optoelectronic Properties of N-Alkyl-Substituted Phenylenediamine-based Polymers
| Property | Typical Value Range | Influencing Factors |
| Optical Bandgap (eV) | 1.9 - 3.0 | Conjugation length, backbone planarity, donor-acceptor character |
| Absorption Maximum (λmax, nm) | 400 - 600 | Polymer conformation, solid-state packing, solvent |
| Fluorescence Emission | Green to Red region | Extent of π-conjugation, presence of quenching sites |
| Hole Mobility (cm²/V·s) | 10⁻⁵ to 10⁻² | Degree of crystallinity, intermolecular packing, film morphology |
Note: The data presented are typical values for related N-alkyl-substituted conjugated polymer systems and serve as an illustrative guide for polymers derived from 1,2-Benzenediamine, N-decyl-.
Precursors for Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. 1,2-Benzenediamine, N-decyl- is an excellent candidate for designing supramolecular structures due to its combination of hydrogen-bonding sites (the N-H groups), a π-conjugated aromatic core, and a long alkyl chain for van der Waals and hydrophobic interactions. massey.ac.nzrsc.org
The two adjacent amine groups can act as hydrogen bond donors and acceptors, and can also coordinate with metal ions to form metallo-supramolecular architectures. naist.jp The phenyl ring can participate in π-π stacking interactions. The N-decyl chain is a crucial element that can drive self-assembly in solution, leading to the formation of organized structures like micelles, vesicles, or liquid crystals. The interplay between the hydrophilic amine head and the hydrophobic decyl tail gives the molecule amphiphilic character, which can be exploited to create complex, hierarchical assemblies. nih.gov These assemblies are of interest for applications in sensing, catalysis, and drug delivery.
Development of Functional Nanomaterials
o-Phenylenediamine and its derivatives are widely used as precursors for the synthesis of various functional nanomaterials, including carbon dots (C-dots), polymer nanostructures, and composite materials. nih.govscielo.bracs.org The hydrothermal treatment of o-phenylenediamine, for example, is a common method to produce fluorescent carbon dots. nih.gov
By using 1,2-Benzenediamine, N-decyl- as the precursor, it is possible to synthesize nanomaterials with tailored surface properties. The N-decyl groups on the surface of these nanomaterials would render them dispersible in non-polar organic solvents or polymer matrices, opening up applications where compatibility with hydrophobic environments is required. Furthermore, the decyl chains can form a protective hydrophobic shell around the nanomaterial core, potentially enhancing its stability and altering its interaction with biological systems. For instance, polymer nanoparticles synthesized from this monomer could be used for the encapsulation of hydrophobic molecules. researchgate.net
Interfacial Chemistry and Surface Modification
The chemical structure of 1,2-Benzenediamine, N-decyl- makes it highly suitable for applications in interfacial chemistry and surface modification. The amine functionalities can react with various surface groups (e.g., hydroxyls, carboxylic acids on metal oxides or polymers) to form stable covalent bonds, effectively grafting the molecule onto a substrate. researchgate.net
Once anchored, the long, hydrophobic decyl chains orient away from the surface, creating a low-energy, water-repellent coating. This approach can be used to modify the surface properties of materials like glass, silicon wafers, or metal nanoparticles, transforming them from hydrophilic to hydrophobic. rsc.org Such surface modification is critical for applications in anti-fouling coatings, lubrication, and for controlling the interface in composite materials to improve adhesion and performance. The combination of a reactive anchoring group and a functionality-imparting alkyl chain in a single molecule makes 1,2-Benzenediamine, N-decyl- a versatile tool for surface engineering. researchgate.net
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Chemistry
The development of environmentally benign and efficient synthetic protocols is a cornerstone of modern chemistry. For N-decyl-1,2-benzenediamine and its derivatives, future research should prioritize green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous materials.
Current syntheses of substituted benzimidazoles, which are key products derived from o-phenylenediamines, often involve harsh conditions, toxic solvents, or complex catalytic systems. mdpi.com However, recent advancements offer greener alternatives that could be adapted for N-decyl-1,2-benzenediamine. One promising approach is the use of water as a reaction medium, which has been shown to be effective for the chemoselective synthesis of 1,2-disubstituted benzimidazoles at room temperature. rsc.org Other sustainable methods include catalyst- and solvent-free syntheses under microwave irradiation, which can significantly reduce reaction times from hours to minutes. researchgate.neteijppr.com The use of cost-effective and eco-friendly catalysts like acetylsalicylic acid (ASA) in water also presents an efficient, metal-free option. mdpi.com
Future investigations could explore a one-pot condensation reaction of the appropriate N-decyl substituted diamine with various aldehydes. Research should focus on optimizing these green methodologies for N-alkylated diamines, potentially leading to scalable and industrially viable production routes. researchgate.net A key challenge lies in adapting these methods, which are often developed for the parent o-phenylenediamine (B120857), to accommodate the long-chain N-decyl group and ensure high yields and selectivity.
| Green Synthesis Approach | Key Features | Potential Advantages for N-Decyl-1,2-Benzenediamine Synthesis | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Solvent- and catalyst-free conditions; rapid reaction times. | Reduced energy consumption and waste; increased efficiency. | researchgate.neteijppr.com |
| Aqueous Medium | Use of water as a solvent at room temperature. | Eliminates hazardous organic solvents; simplifies workup. | rsc.orgmdpi.com |
| Eco-Friendly Catalysts | Utilization of catalysts like acetylsalicylic acid (ASA) or montmorillonite K-10 clay. | Avoids toxic heavy metals; uses readily available and inexpensive catalysts. | eijppr.commdpi.com |
| One-Pot Reactions | Combining multiple reaction steps without isolating intermediates. | Improves atom economy and process efficiency. |
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving N-decyl-1,2-benzenediamine is crucial for optimizing existing synthetic methods and designing new ones. The cyclocondensation reaction between o-phenylenediamines and aldehydes to form benzimidazoles is generally proposed to proceed through the formation of an imine intermediate. mdpi.comumich.eduresearchgate.net However, the precise influence of the long N-decyl chain on the reaction kinetics, pathway, and selectivity remains an unexplored area.
Advanced mechanistic studies could employ a combination of in-situ spectroscopic techniques and computational modeling. This would allow researchers to identify key intermediates, transition states, and the role of catalysts in activating reactants. mdpi.com Understanding these details can lead to more rational catalyst design and the fine-tuning of reaction conditions to favor desired products. For instance, investigating how the steric and electronic effects of the decyl group impact the initial nucleophilic attack and subsequent intramolecular cyclization would provide valuable insights for controlling the synthesis of specifically substituted benzimidazoles.
Integration with Emerging Technologies (e.g., Artificial Intelligence in Chemistry)
For N-decyl-1,2-benzenediamine, AI can be leveraged in several ways:
Reaction Prediction: AI models trained on large chemical reaction databases can predict the most likely products and yields for reactions involving N-decyl-1,2-benzenediamine under various conditions. researchgate.net
Catalyst Discovery: Machine learning can screen vast numbers of potential catalysts to identify the most effective candidates for specific transformations, reducing the experimental workload.
Autonomous Synthesis: Integrating AI with automated robotic platforms can create "self-driving" laboratories. ornl.govarxiv.orgillinois.edu Such systems could autonomously perform experiments to optimize the synthesis of N-decyl-1,2-benzenediamine or use it as a building block to discover new materials with desired properties. innovations-report.com
The primary challenge in applying AI is the need for large, high-quality datasets. ijsea.com Future efforts should focus on generating comprehensive experimental data for reactions involving N-alkylated diamines to train more accurate and reliable predictive models.
| AI Application Area | Objective | Potential Impact on N-Decyl-1,2-Benzenediamine Research | References |
|---|---|---|---|
| Predictive Modeling | Forecast reaction outcomes, pathways, and product properties. | Accelerates research by prioritizing promising synthetic routes and target molecules. | rsc.orgresearchgate.net |
| Automated Synthesis | Enable high-throughput experimentation and optimization. | Rapidly identifies optimal reaction conditions and discovers new materials. | ornl.govarxiv.org |
| Catalyst Design | Screen and identify novel, efficient catalysts. | Reduces cost and time associated with catalyst development. | ijsea.com |
Exploration of New Material Architectures with N-Decyl-1,2-Benzenediamine
The unique structure of N-decyl-1,2-benzenediamine, combining a reactive aromatic diamine core with a flexible, long alkyl chain, makes it an attractive building block for novel material architectures. The decyl group can impart properties such as enhanced solubility in organic solvents, self-assembly capabilities, and modified thermal characteristics.
Future research should explore the use of N-decyl-1,2-benzenediamine as a monomer in the synthesis of advanced polymers and coordination complexes:
Polyamides and Polyimides: Aromatic polyamides and polyimides are known for their exceptional thermal stability and mechanical strength. researchgate.net Incorporating the N-decyl-phenylenediamine unit could lead to new polymers with improved processability and solubility, allowing them to be cast into flexible, tough films from solution. researchgate.net
Coordination Polymers: The diamine can act as a ligand to coordinate with metal ions, forming one-, two-, or three-dimensional coordination polymers. acs.org The interplay between the coordination bonds and the van der Waals interactions of the decyl chains could lead to unique supramolecular structures with interesting optical or electronic properties.
| Material Architecture | Potential Role of N-Decyl-1,2-Benzenediamine | Anticipated Properties | References |
|---|---|---|---|
| Aromatic Polyamides/Polyimides | Monomer | Improved solubility, processability, and thermal stability. | researchgate.net |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Modified pore environment (hydrophobicity), tunable porosity, enhanced stability. | nih.govnih.gov |
| Coordination Polymers | Ligand | Novel supramolecular structures, unique optical and electronic properties. | acs.org |
Theoretical Advancements for Predictive Modeling
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. For N-decyl-1,2-benzenediamine, theoretical modeling can offer fundamental insights into its behavior and guide experimental efforts.
Future research should employ quantum chemical calculations, such as Density Functional Theory (DFT), to build accurate predictive models. These models can be used to determine:
Molecular Structure: Predicting the most stable conformations, bond lengths, and bond angles.
Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO/LUMO), which are key to understanding reactivity.
Spectroscopic Properties: Simulating vibrational (IR/Raman) and electronic (UV-Vis) spectra to aid in the experimental characterization of the compound and its derivatives.
Reaction Energetics: Modeling reaction pathways and calculating activation energies to predict the feasibility and kinetics of potential synthetic routes.
By combining theoretical predictions with experimental validation, a comprehensive understanding of the structure-property relationships of N-decyl-1,2-benzenediamine can be developed. This synergistic approach will accelerate the design of new reactions and materials based on this versatile chemical building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
